

# 4,5-Dicaffeoylquinic Acid: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,5-Dicaffeoylquinic acid

Cat. No.: B190392

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4,5-Dicaffeoylquinic acid** (4,5-DCQA) is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. It is an ester formed from caffeic acid and quinic acid. Found in a variety of plant species, 4,5-DCQA has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of **4,5-dicaffeoylquinic acid**, including its nomenclature, physicochemical properties, and biological activities, with a focus on its potential therapeutic applications. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive molecule.

## Nomenclature and Synonyms

The standardized nomenclature and common synonyms for **4,5-dicaffeoylquinic acid** are crucial for accurate identification and literature review.

IUPAC Name: (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid[1][2]

Synonyms:

- Isochlorogenic acid C[3][4][5][6]

- 4,5-DCQA[1][6]
- 4,5-Di-O-caffeoylquinic acid[1][4]
- Isochlorogenic acid b[1]
- 3,4-Di-O-Caffeoylquinic acid (Note: This is also used as a synonym for other isomers, causing potential confusion)[7]

## Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **4,5-dicaffeoylquinic acid** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **4,5-Dicaffeoylquinic Acid**

Property	Value	Reference
Molecular Formula	C <sub>25</sub> H <sub>24</sub> O <sub>12</sub>	[1][6]
Molecular Weight	516.45 g/mol	[4][6]
Appearance	White to light yellow solid	[3]
Melting Point	234 - 238 °C	
Solubility	Soluble in DMSO (≥41.4 mg/mL) and EtOH (≥14.77 mg/mL); Insoluble in water.	[5]
Purity	≥85% (LC/MS-ELSD) to ≥98%	[4][6]

Table 2: Spectral Data for **4,5-Dicaffeoylquinic Acid**

Spectral Data Type	Key Features	Reference
UV-Vis ( $\lambda_{\text{max}}$ )	219, 245, 331 nm	[6]
$^1\text{H}$ -NMR	Signals corresponding to two caffeoyl moieties and one quinic acid moiety.	
$^{13}\text{C}$ -NMR	Consistent with the presence of 25 carbon atoms.	
Mass Spectrometry	Molecular ion peaks confirming the molecular weight.	

## Biological Activities and Quantitative Data

**4,5-Dicafeoylquinic acid** exhibits a wide range of biological activities, making it a subject of interest for drug development. The following tables summarize key in vitro and in vivo findings.

Table 3: Anti-HIV Activity of **4,5-Dicafeoylquinic Acid**

Assay	Target	IC <sub>50</sub> / EC <sub>50</sub>	Reference
HIV-1 Integrase Inhibition (3' end processing)	HIV-1 Integrase	0.13 $\mu\text{g/mL}$	
HIV-1 Integrase Inhibition (3' end joining)	HIV-1 Integrase	0.24 $\mu\text{g/mL}$	
HIV-1 Integrase Inhibition (disintegration)	HIV-1 Integrase	0.3 $\mu\text{g/mL}$	
HIV-1 Replication Inhibition	MT-2 T lymphoblastoid cells	2 $\mu\text{g/mL}$	

Table 4: Antioxidant and Anti-inflammatory Activities of **4,5-Dicafeoylquinic Acid**

Assay	System	IC <sub>50</sub> / Inhibition	Reference
DPPH Radical Scavenging	Cell-free	19.8 $\mu$ M	
Superoxide Production Inhibition	fMLF/cytochalasin B-activated human neutrophils	1.49 $\mu$ M	
PGE <sub>2</sub> Production Inhibition	LPS-stimulated U937 cells	Concentration-dependent	
Melanogenesis Inhibition	B16F1 murine melanocytes	84% inhibition at 25 $\mu$ M	
Mushroom Tyrosinase Inhibition	Cell-free	32% inhibition at 50 $\mu$ M	
NO Production Inhibition	LPS-stimulated RAW264.7 cells	PoD: 4–40 $\mu$ M	[4]

Table 5: Anticancer Activity of **4,5-Dicaffeoylquinic Acid**

Cell Line	Activity	IC <sub>50</sub>	Reference
DU-145 (Prostate Cancer)	Dose-dependent inhibition, cell cycle arrest	5 $\mu$ M	[3]

## Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the literature.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

- Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
- Sample Preparation: **4,5-Dicaffeoylquinic acid** is dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.
- Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the **4,5-dicaffeoylquinic acid** solution. A control containing only the solvent and DPPH is also prepared.
- Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition =  $[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$
- IC<sub>50</sub> Determination: The IC<sub>50</sub> value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of **4,5-dicaffeoylquinic acid**.

## HIV-1 Integrase Inhibition Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of HIV-1 integrase, which is essential for viral replication.

Principle: The assay typically uses purified recombinant HIV-1 integrase and oligonucleotide substrates that mimic the viral DNA ends. The inhibition of the 3'-processing and strand transfer

reactions is measured.

Protocol:

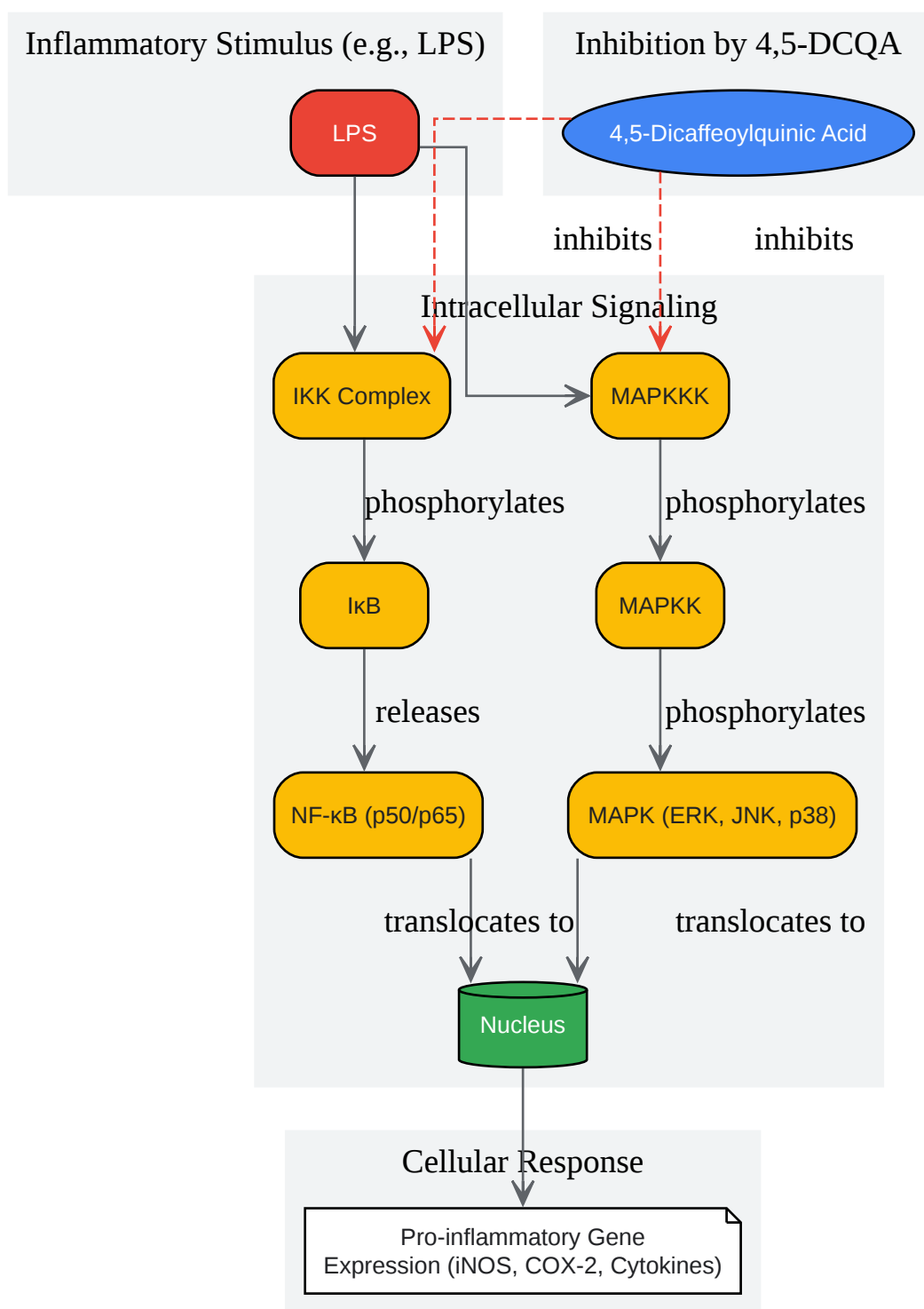
- **Reaction Components:** The reaction mixture typically contains purified HIV-1 integrase, a labeled (e.g., fluorescent or radioactive) oligonucleotide substrate representing the viral DNA terminus, a target DNA substrate (for the strand transfer step), and a reaction buffer containing necessary cofactors (e.g.,  $Mg^{2+}$  or  $Mn^{2+}$ ).
- **Inhibitor Addition:** **4,5-Dicaffeoylquinic acid** at various concentrations is pre-incubated with the integrase enzyme.
- **Initiation of Reaction:** The reaction is initiated by the addition of the DNA substrates.
- **Incubation:** The reaction is allowed to proceed at 37°C for a specific duration.
- **Termination and Analysis:** The reaction is stopped, and the products are separated by denaturing polyacrylamide gel electrophoresis. The amount of processed or strand-transferred product is quantified using autoradiography or fluorescence imaging.
- **IC<sub>50</sub> Determination:** The concentration of **4,5-dicaffeoylquinic acid** that inhibits 50% of the integrase activity (IC<sub>50</sub>) is calculated from a dose-response curve.

## Signaling Pathways and Mechanisms of Action

**4,5-Dicaffeoylquinic acid** exerts its biological effects by modulating key cellular signaling pathways.

### Inhibition of NF-κB and MAPK Signaling Pathways

In inflammatory responses, **4,5-dicaffeoylquinic acid** has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.<sup>[1]</sup> This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E<sub>2</sub> (PGE<sub>2</sub>), and various cytokines.

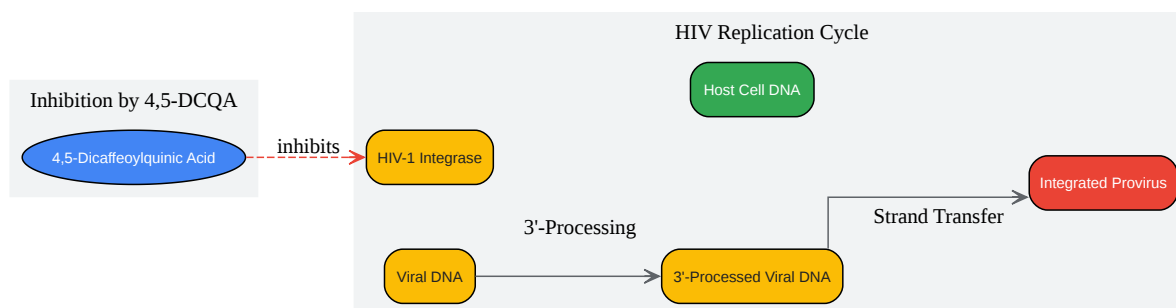


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**Caption:** Inhibition of NF-κB and MAPK pathways by 4,5-DCQA.

## Inhibition of HIV-1 Integrase

**4,5-Dicaffeoylquinic acid** is a potent inhibitor of HIV-1 integrase, a key enzyme in the viral life cycle. It interferes with both the 3'-processing and strand transfer steps of the integration process, thereby preventing the insertion of the viral DNA into the host genome.

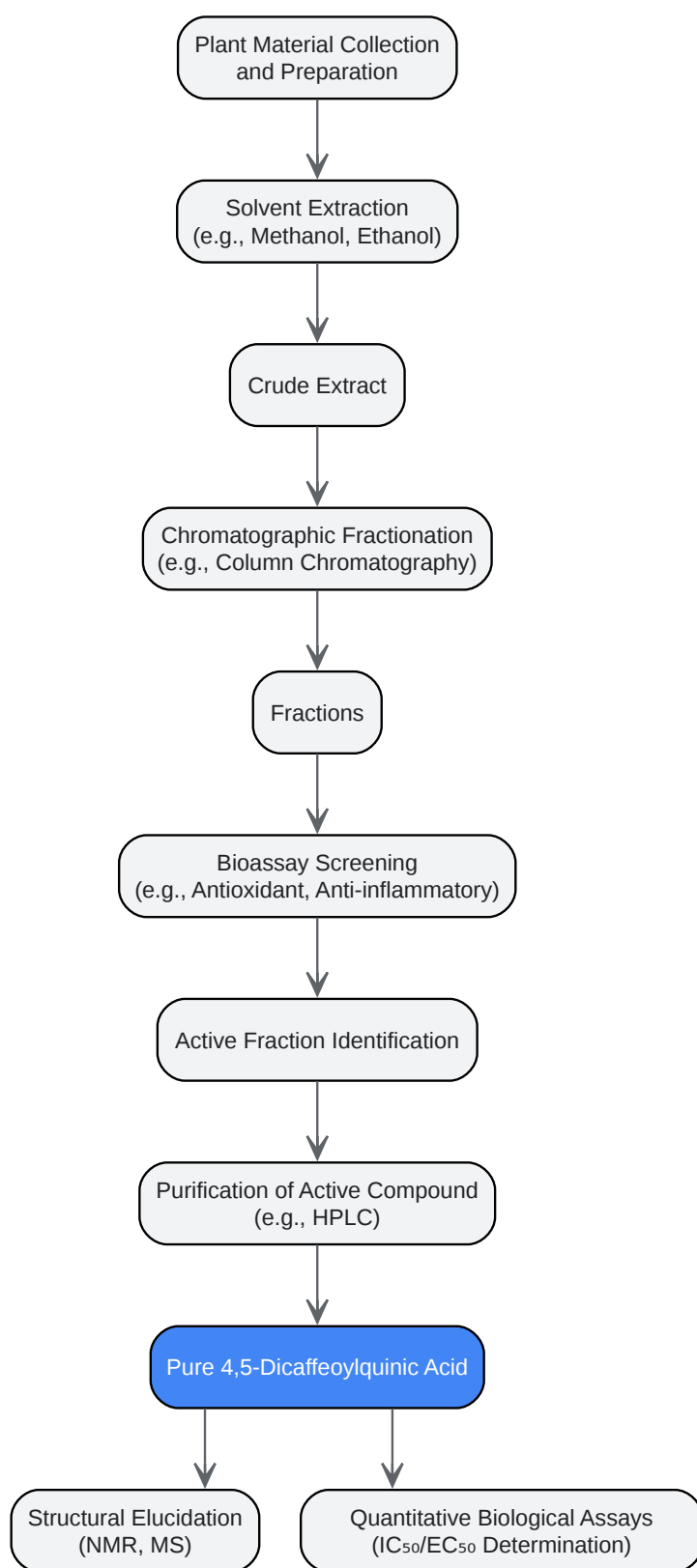


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**Caption:** Mechanism of HIV-1 integrase inhibition by 4,5-DCQA.

## Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and biological screening of **4,5-dicaffeoylquinic acid** from a plant source.



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**Caption:** Workflow for isolation and analysis of 4,5-DCQA.

## Conclusion

**4,5-Dicaffeoylquinic acid** is a multifaceted natural product with a well-defined chemical structure and a broad spectrum of biological activities. Its potent antioxidant, anti-inflammatory, antiviral, and anticancer properties make it a compelling candidate for further investigation in the fields of pharmacology and drug development. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing key data and methodologies to facilitate future studies into the therapeutic potential of this remarkable compound.

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